碲酸二水合物

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Telluric acid dihydrate is used in the preparation of tellurium nanorods through hydrazine-driven reduction, which finds application in solar cells, thermoelectric, and topological insulators . It is also involved in the preparation of tellurium metal by reacting with the solution of potassium thiocyanate .

Synthesis Analysis

Telluric acid can be prepared by oxidizing tellurium metal or by calcining tellurium dioxide with ammonium persulfate . Another method involves the oxidation of tellurium or tellurium dioxide with a powerful oxidizing agent such as hydrogen peroxide, chromium trioxide, or sodium peroxide .Molecular Structure Analysis

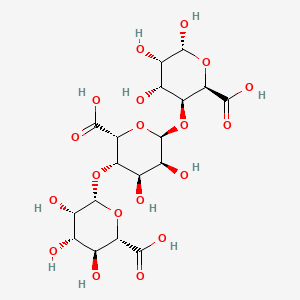

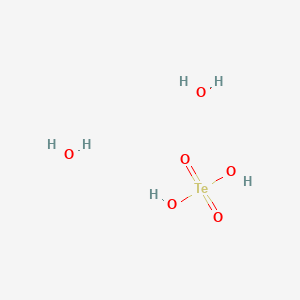

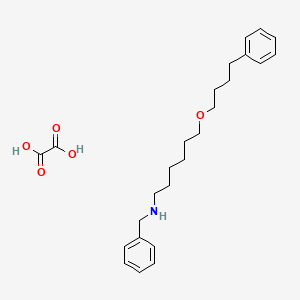

The chemical formula of telluric acid is H6TeO6 . Each molecule of telluric acid contains six hydrogen atoms, one tellurium atom, and six oxygen atoms . The presence of hydrogen atoms contributes to its acidic nature . It contains the TeO6^6- form of the tellurate ion .Chemical Reactions Analysis

Telluric acid is a weak acid which is dibasic, forming tellurate salts with strong bases and hydrogen tellurate salts with weaker bases or upon hydrolysis of tellurates in water . It is used as a tellurium-source in the synthesis of oxidation catalysts . Reaction with diazomethane gives the hexamethyl ester, Te(OCH3)6 .Physical And Chemical Properties Analysis

Telluric acid has a crystalline structure and presents a visually striking white or colorless appearance . The molar mass of telluric acid is around 229.68 g/mol, which is relatively high compared to other acids . It also exhibits the unusual property of sublimation when heated, transitioning directly from a solid to a gas without first becoming a liquid .科学研究应用

碲酸的核磁共振研究

- 核磁共振 (NMR) 分析: 碲酸已使用核磁共振技术进行研究,揭示了水溶液中存在三核碲酸根离子。这证明了其在高级化学分析中的实用性 (Inamo, 1996).

络合物形成和结构分析

- 与金属形成络合物: 研究表明,碲酸与钯和铂等金属形成络合物,表明其在配位化学中的重要性 (Levason, Spicer, & Webster, 1991).

- 与己六醇螯合: 涉及碲酸与环状和非环状己六醇螯合的研究突出了其在创建各种化学络合物中的作用,在分析化学中很有用 (Mbabazi, 1985).

碲酸在材料科学中的应用

- 玻璃中的提纯和分散: 碲酸已用于碲酸盐玻璃的提纯,增强了它们的性能。这证明了其在材料科学和工程学中的应用 (Boivin et al., 2016).

生物活性及应用

- 生物活性: 尽管主要被视为非必需和有毒的,但碲酸及其衍生物已显示出有趣的生物活性。例如,一些衍生物已显示出抗氧化和免疫调节作用 (Cunha, Gouvea, & Juliano, 2009).

电泳应用

- 在电泳中的应用: 碲酸用于糖和多羟基化合物的电泳分离,强调了其在生化分析中的作用 (Alesofie & Popiel, 1973).

光谱学和原子分析

- 碲分析: 其在原子吸收光谱法中用于测定有机碲化合物中的碲,展示了其在化学分析中的相关性 (Thavornyutikarn, 1973).

作用机制

Target of Action

Telluric acid dihydrate primarily targets the synthesis of tellurium-based compounds . These compounds are known for their semiconducting behavior, making them useful in electronic devices .

Mode of Action

Telluric acid dihydrate is a weak acid that fully ionizes in solution . It reacts with strong bases to form tellurate salts and hydrogen tellurate salts with weaker bases or upon hydrolysis of tellurates in water . It is also used as a tellurium source in the synthesis of oxidation catalysts .

Biochemical Pathways

Telluric acid dihydrate has been shown to affect the Toll-like receptor-4 (TLR4) cascade, phosphoinositide 3-kinase (PI3K)/Akt axis, and nuclear erythroid-related factor-2 (Nrf-2) pathway . These pathways play crucial roles in inflammation and oxidative stress responses.

Pharmacokinetics

It is known that the compound exhibits the unusual property of sublimation when heated, transitioning directly from a solid to a gas without first becoming a liquid . This could potentially impact its bioavailability.

Result of Action

Telluric acid dihydrate has been used in research as a precursor for the synthesis of tellurium-based compounds . Some of these compounds exhibit semiconducting behavior, making them useful in electronic devices . In addition, telluric acid and its salts, tellurates, are known for their powerful oxidizing properties .

Action Environment

Environmental factors such as temperature can influence its stability, as it can sublimate when heated .

安全和危害

Telluric acid dihydrate is harmful by inhalation and if swallowed. It is irritating to skin, eyes, and the respiratory tract . It causes mild to moderate irritation of the eyes and mild irritation of the skin . It is considered hazardous by the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200) and is classified as having acute inhalation toxicity - dusts and mists, skin corrosion/irritation, serious eye damage/eye irritation, and specific target organ toxicity (single exposure) with the target organ being the respiratory system .

未来方向

Telluric acid dihydrate is used in the preparation of tellurium nanorods through hydrazine-driven reduction, which finds application in solar cells, thermoelectric, and topological insulators . It is also involved in the preparation of tellurium metal by reacting with the solution of potassium thiocyanate . These applications suggest potential future directions in the fields of energy production and materials science.

属性

IUPAC Name |

telluric acid;dihydrate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/H2O4Te.2H2O/c1-5(2,3)4;;/h(H2,1,2,3,4);2*1H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VCYUGZHEVVXOPD-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

O.O.O[Te](=O)(=O)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

H6O6Te |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

229.6 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![2-O-benzyl 5-O-tert-butyl 3a-O-ethyl (3aS,6aS)-3,4,6,6a-tetrahydro-1H-pyrrolo[3,4-c]pyrrole-2,3a,5-tricarboxylate](/img/structure/B8113541.png)

![N,N-Dimethyl-1-(6,7,8,9-tetrahydro-5H-imidazo[1,2-a][1,4]diazepin-6-yl)methanamine](/img/structure/B8113558.png)

![ethyl (2S,3aS,6aS)-1-benzyl-5-(2,2,2-trifluoroacetyl)-2,3,3a,4,6,6a-hexahydropyrrolo[2,3-c]pyrrole-2-carboxylate](/img/structure/B8113565.png)

![[(3E)-3-[2-chloro-3-(2,2-dicyanoethenyl)cyclohex-2-en-1-ylidene]-2-cyanoprop-1-enylidene]azanide;tetramethylazanium](/img/structure/B8113575.png)